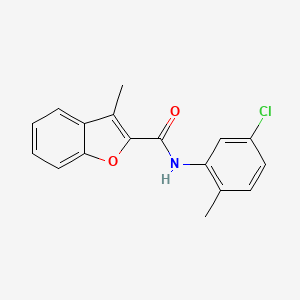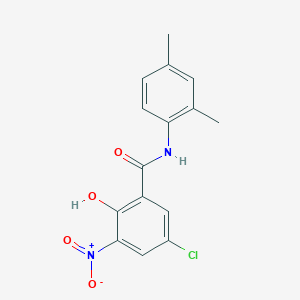
5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as CDNI, and it has been shown to have a range of interesting properties that make it useful for a variety of applications in the laboratory setting. In
作用機序
The mechanism of action of CDNI involves its binding to the active site of the COX-2 enzyme, thereby preventing its activity. CDNI has been shown to be a competitive inhibitor of COX-2, meaning that it competes with the natural substrate of the enzyme for binding to the active site. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins, which can reduce inflammation and pain.
Biochemical and Physiological Effects:
CDNI has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of COX-2, CDNI has been shown to modulate the activity of other enzymes and proteins involved in inflammation and cancer. CDNI has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In terms of physiological effects, CDNI has been shown to reduce inflammation and pain in animal models of arthritis and cancer.
実験室実験の利点と制限
CDNI has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain and work with. CDNI is also a potent inhibitor of COX-2, making it useful for studying the role of this enzyme in inflammation and pain. However, CDNI does have some limitations. It is not selective for COX-2, meaning that it can also inhibit the activity of other enzymes and proteins. CDNI also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on CDNI. One area of interest is the development of more selective COX-2 inhibitors based on the structure of CDNI. This could lead to the development of more effective and safer anti-inflammatory drugs. Another area of interest is the use of CDNI as a tool for studying protein-protein interactions involving p53 and its binding partners. Finally, there is potential for the use of CDNI in the development of new cancer therapies, given its ability to modulate the activity of enzymes and proteins involved in cancer progression.
合成法
The synthesis of CDNI involves the reaction of 5-chloro-2-hydroxy-3-nitrobenzoic acid with 2,4-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure CDNI. This synthesis method has been well-established in the literature, and it has been shown to be efficient and reliable.
科学的研究の応用
CDNI has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme inhibition, and drug discovery. CDNI has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This inhibition has potential therapeutic applications for the treatment of inflammatory diseases such as arthritis and cancer. CDNI has also been used as a tool for studying protein-protein interactions, particularly those involving the tumor suppressor protein p53 and its binding partners.
特性
IUPAC Name |
5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-8-3-4-12(9(2)5-8)17-15(20)11-6-10(16)7-13(14(11)19)18(21)22/h3-7,19H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRVJNVDWULIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

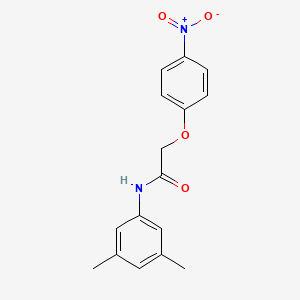
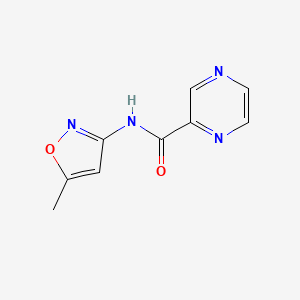

![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)


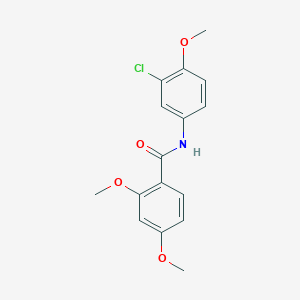
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)
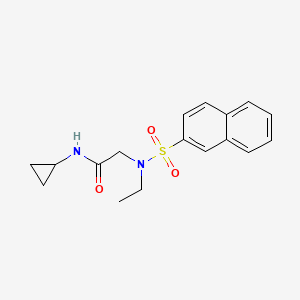
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)
amino]ethanol](/img/structure/B5851951.png)

